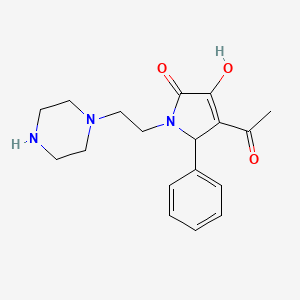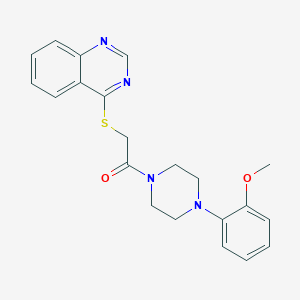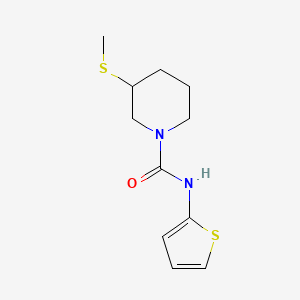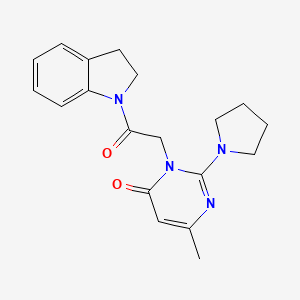
4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrol-2-one core, which is a versatile scaffold in drug design due to its ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrol-2-one core, followed by functionalization to introduce the acetyl, hydroxy, phenyl, and piperazinyl groups.
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Phenyl Group Addition: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Piperazinyl Group Addition: The piperazinyl group can be attached through nucleophilic substitution reactions involving piperazine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and acetyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazinyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and receptors. Its structure suggests it could act as an inhibitor or modulator of certain biological pathways.
Medicine
In medicinal chemistry, 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one could be explored for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The piperazinyl group could facilitate binding to these targets, while the hydroxy and acetyl groups might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-3-hydroxy-5-phenyl-1-(2-morpholin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperidin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-3-hydroxy-5-phenyl-1-(2-pyrrolidin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-acetyl-3-hydroxy-5-phenyl-1-(2-piperazin-1-ylethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazinyl group, in particular, may enhance its binding affinity and specificity for certain biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-(2-piperazin-1-ylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13(22)15-16(14-5-3-2-4-6-14)21(18(24)17(15)23)12-11-20-9-7-19-8-10-20/h2-6,16,19,23H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANYVJWQPZBKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCN3CCNCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4,7-Trimethyl-6-(4-propan-2-ylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2624949.png)
![2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide](/img/structure/B2624952.png)
methanone](/img/structure/B2624955.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2624957.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2624961.png)
![(NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine](/img/structure/B2624963.png)
![1-(1-(4-fluorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2624964.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B2624965.png)
![5-Acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2624966.png)


![Tert-butyl 2-(thiophen-2-yl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2624971.png)

